3-(Pyrrolidin-2-yl)propan-1-ol
Overview
Description
The compound "3-(Pyrrolidin-2-yl)propan-1-ol" is a chemical structure that is part of a broader class of organic compounds known as pyrrolidines. These compounds are characterized by the presence of a five-membered ring containing one nitrogen atom. The specific structure of "3-(Pyrrolidin-2-yl)propan-1-ol" suggests that it is a pyrrolidine with a hydroxypropanol group attached to it, which could be of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, a stereoselective synthesis of a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, was achieved in 10 steps with an overall yield of 24% from benzyloxyacetyl chloride . This process involved key transformations such as catalytic asymmetric hydrogenation and S(N)2 substitution reactions, which are relevant to the synthesis of pyrrolidine-based compounds. Additionally, a simple and convenient synthesis of pyrroles, which are structurally related to pyrrolidines, was reported using CuCl2-catalyzed heterocyclodehydration of N-Boc- or N-tosyl-1-amino-3-yn-2-ols . These methods could potentially be adapted for the synthesis of "3-(Pyrrolidin-2-yl)propan-1-ol".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for various conformations due to intramolecular interactions. A study on a thiadiazol-pyrrolidin-2-ol derivative highlighted the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of the molecule . Such intramolecular hydrogen bonding could also influence the structure of "3-(Pyrrolidin-2-yl)propan-1-ol".
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions due to their reactive sites. The synthesis and reactions of 3-ylidene-1-pyrrolines, which are related to pyrrolidines, have been reviewed, demonstrating their potential as precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules . The reactivity of the imine bond and exocyclic double bond in these compounds suggests that "3-(Pyrrolidin-2-yl)propan-1-ol" may also participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their interactions with other molecules. A study on the excess molar enthalpies of mixtures of pyrrolidin-2-one with various alcohols, including propan-1-ol, revealed specific interactions that could be relevant to the properties of "3-(Pyrrolidin-2-yl)propan-1-ol" . These interactions could affect the solubility, boiling point, and other physical properties of the compound.
Scientific Research Applications
1. Drug Discovery
- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones
- Application : A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group .
- Method : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
- Results : The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Safety And Hazards
Future Directions
The future directions for “3-(Pyrrolidin-2-yl)propan-1-ol” and its derivatives could involve further exploration of their potential in drug discovery. The pyrrolidine ring is a versatile scaffold for designing novel biologically active compounds . Therefore, more research could be conducted to explore the pharmacological potential of “3-(Pyrrolidin-2-yl)propan-1-ol” and its derivatives.
properties
IUPAC Name |
3-pyrrolidin-2-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAFQZNROQTUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515682 | |
Record name | 3-(Pyrrolidin-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-2-yl)propan-1-ol | |
CAS RN |
7699-50-5 | |
Record name | 3-(Pyrrolidin-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrrolidin-2-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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